molecular formula C23H23N7O B12405142 Alk5-IN-33

Alk5-IN-33

Cat. No.: B12405142
M. Wt: 413.5 g/mol
InChI Key: WIEWIEHDHZEZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alk5-IN-33 is a selective inhibitor of the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This compound is of significant interest due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and immune disorders. By inhibiting the transforming growth factor beta signaling pathway, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk5-IN-33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:

    Formation of Intermediate A: This step involves the reaction of a substituted aniline with a suitable reagent to form an intermediate compound.

    Cyclization: Intermediate A undergoes cyclization to form a heterocyclic core structure.

    Functionalization: The core structure is further functionalized by introducing various substituents to enhance the compound’s activity and selectivity.

    Final Coupling: The final step involves coupling the functionalized core with a specific moiety to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alk5-IN-33 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s therapeutic potential.

Scientific Research Applications

Alk5-IN-33 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in various chemical processes.

    Biology: Employed in cellular and molecular biology research to investigate the effects of transforming growth factor beta inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and immune disorders. This compound has shown promise in preclinical studies for its ability to modulate the tumor microenvironment and enhance the efficacy of other treatments.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta pathway.

Mechanism of Action

Alk5-IN-33 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3. By blocking this pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s ability to interfere with the transforming growth factor beta signaling pathway makes it a valuable tool for studying and potentially treating diseases associated with dysregulated transforming growth factor beta activity.

Comparison with Similar Compounds

Similar Compounds

    Galunisertib: Another selective inhibitor of the transforming growth factor beta receptor type 1 kinase, used in clinical trials for cancer and fibrosis.

    SB431542: A well-known inhibitor of the transforming growth factor beta receptor type 1 kinase, commonly used in research to study the transforming growth factor beta signaling pathway.

Uniqueness of Alk5-IN-33

This compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor type 1 kinase. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

IUPAC Name

4-N-(8-methylcinnolin-4-yl)-2-N-(4-morpholin-4-ylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C23H23N7O/c1-16-3-2-4-19-20(15-25-29-22(16)19)27-21-9-10-24-23(28-21)26-17-5-7-18(8-6-17)30-11-13-31-14-12-30/h2-10,15H,11-14H2,1H3,(H2,24,26,27,28,29)

InChI Key

WIEWIEHDHZEZSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.